molecular formula C14H8Br2ClN B6310815 2-[3-Chloro-4-(dibromomethyl)phenyl]benzonitrile CAS No. 2088941-71-1

2-[3-Chloro-4-(dibromomethyl)phenyl]benzonitrile

Cat. No. B6310815
CAS RN: 2088941-71-1
M. Wt: 385.48 g/mol
InChI Key: SHHKXUNTYXNGQO-UHFFFAOYSA-N
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Description

2-[3-Chloro-4-(dibromomethyl)phenyl]benzonitrile (2-CDPB) is an organobromine compound with a wide range of applications in the field of scientific research. It is a white solid that is soluble in organic solvents and is used in the synthesis of various compounds, including pharmaceuticals and other materials. 2-CDPB has been studied extensively for its unique properties and potential applications.

Mechanism of Action

2-[3-Chloro-4-(dibromomethyl)phenyl]benzonitrile is believed to act as a nucleophile in organic reactions, attacking the electrophilic carbon atom of an organic substrate. This reaction results in the formation of a new bond between the 2-[3-Chloro-4-(dibromomethyl)phenyl]benzonitrile and the substrate.
Biochemical and Physiological Effects
2-[3-Chloro-4-(dibromomethyl)phenyl]benzonitrile has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been shown to have an effect on the nervous system, with studies showing that it can reduce anxiety and improve sleep quality.

Advantages and Limitations for Lab Experiments

2-[3-Chloro-4-(dibromomethyl)phenyl]benzonitrile has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it has a wide range of applications in the field of scientific research. However, it is important to note that 2-[3-Chloro-4-(dibromomethyl)phenyl]benzonitrile is a hazardous compound, and should be handled with care.

Future Directions

There are several possible future directions for research involving 2-[3-Chloro-4-(dibromomethyl)phenyl]benzonitrile. One potential direction is to further explore its potential applications in the synthesis of pharmaceuticals and other materials. Additionally, it could be studied further to determine its effects on the nervous system and its potential as an anti-inflammatory and anti-bacterial agent. Another potential direction is to explore its potential as a building block for organic light-emitting diodes (OLEDs). Finally, further research could be done to explore its potential applications in the field of synthetic biology.

Synthesis Methods

2-[3-Chloro-4-(dibromomethyl)phenyl]benzonitrile is synthesized by reacting 3-chloro-4-bromophenol with dibromomethylbenzene in the presence of a base such as potassium carbonate. The reaction is carried out at room temperature for several hours, and the product is purified by recrystallization. The yield of the reaction is typically around 80%.

Scientific Research Applications

2-[3-Chloro-4-(dibromomethyl)phenyl]benzonitrile is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals and other materials. It has also been used in the synthesis of polymers, dyes, and other compounds. Additionally, it has been used in the synthesis of organic light-emitting diodes (OLEDs).

properties

IUPAC Name

2-[3-chloro-4-(dibromomethyl)phenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2ClN/c15-14(16)12-6-5-9(7-13(12)17)11-4-2-1-3-10(11)8-18/h1-7,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHKXUNTYXNGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)C(Br)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-Chloro-4-(dibromomethyl)phenyl]benzonitrile

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